4-Chloro-7-fluoroquinazolin-6-ol
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Overview
Description
4-Chloro-7-fluoroquinazolin-6-ol is a heterocyclic organic compound with the molecular formula C8H4ClFN2O and a molecular weight of 198.58 g/mol.
Mechanism of Action
Mode of Action
Quinazoline derivatives, which this compound belongs to, are known to interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
Quinazoline derivatives are known to impact a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinazolin-6-ol typically involves the reaction of 4-chloro-7-fluoroquinazoline with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoroquinazolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological and chemical properties .
Scientific Research Applications
4-Chloro-7-fluoroquinazolin-6-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinazolin-6-ol: Similar in structure but with a methoxy group instead of a fluorine atom.
4-Chloro-7-fluoroquinazoline: Lacks the hydroxyl group present in 4-Chloro-7-fluoroquinazolin-6-ol.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group at the 6-position also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets .
Biological Activity
4-Chloro-7-fluoroquinazolin-6-ol is a compound belonging to the quinazoline family, noted for its diverse pharmacological properties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features:
- A quinazoline ring system.
- A chlorine atom at the 4-position.
- A fluorine atom at the 7-position.
- A hydroxyl group at the 6-position.
This unique arrangement significantly influences its biological activity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting various cancer cell lines, particularly MKN45 (gastric cancer) cells. In vitro studies demonstrated significant inhibitory effects on cell proliferation, making it a candidate for further development as an anticancer agent.
-
Antimalarial Properties :
- Quinazoline derivatives are known to inhibit beta-hematin formation, which is crucial for the life cycle of malaria parasites. This suggests that this compound may have potential as an antimalarial drug.
-
Antibacterial Activity :
- Preliminary studies indicate that this compound may possess antibacterial properties, although specific bacterial strains and mechanisms of action require further investigation.
Synthesis of this compound
The synthesis involves a multi-step process:
- Chlorination : Starting with 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.
- Nucleophilic Substitution : Reaction with substituted anilines.
- Hydrolysis : Treatment with ammonia to yield intermediates.
- Final Reaction : Interaction with 2-chloroacetyl chloride to produce the target compound.
This method is optimized for yield and purity, essential for both research and industrial applications.
Structure–Activity Relationship (SAR)
The structural characteristics of this compound contribute to its biological activity. Comparative analysis with similar compounds reveals important insights:
Compound Name | Structural Features | Similarity Index |
---|---|---|
4-Chloroquinazolin-6-ol | Chlorine at 4-position | 0.95 |
7-Fluoroquinazoline | Fluorine at 7-position | 0.93 |
4,7-Dichloroquinazoline | Chlorine at both positions | 0.87 |
4-Chloro-6-methoxyquinazoline | Methoxy group at 6-position | 0.86 |
4-Chloro-5,7-dimethoxyquinazoline | Dimethoxy groups at positions | 0.86 |
The dual substitution of chlorine and fluorine significantly alters the electronic properties and biological activity compared to mono-substituted compounds.
Antitumor Activity Assessment
A study evaluating the antitumor effects of various quinazoline derivatives found that compounds structurally similar to this compound exhibited IC50 values indicating potent inhibitory effects against multiple cancer cell lines. The findings suggest a strong correlation between structural modifications and enhanced biological activity .
Antimalarial Mechanism Exploration
Research into the antimalarial mechanisms of quinazoline derivatives highlighted the ability of these compounds to disrupt beta-hematin formation, essential for malaria parasite survival. This positions this compound as a promising candidate in antimalarial drug development .
Properties
IUPAC Name |
4-chloro-7-fluoroquinazolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-4-1-7(13)5(10)2-6(4)11-3-12-8/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAJYMJJKHATOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)F)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379203-47-0 |
Source
|
Record name | 4-chloro-7-fluoroquinazolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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